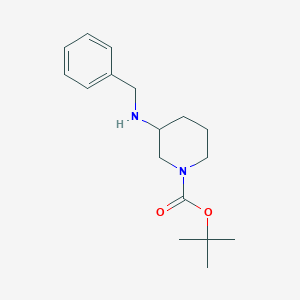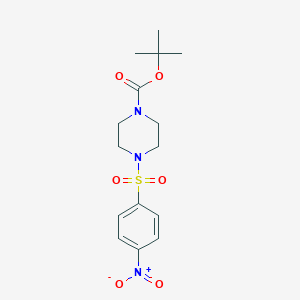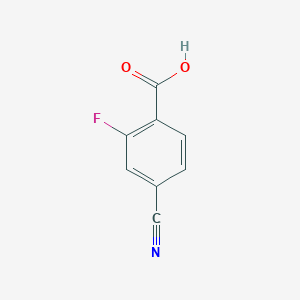
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOCA is a versatile compound that can be synthesized using different methods and has several biochemical and physiological effects. In
科学研究应用
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several scientific research applications, including its use as a reagent in organic synthesis, as a building block for the synthesis of natural products, and as a chiral auxiliary in asymmetric synthesis. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used as a ligand in metal-catalyzed reactions and as a starting material for the synthesis of biologically active compounds.
作用机制
The mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it has been suggested that (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Biochemical and Physiological Effects:
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, including its ability to inhibit the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the advantages of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods and can be used as a building block for the synthesis of various compounds. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, making it a useful tool for studying these effects in vitro. However, one of the limitations of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its potential toxicity. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
未来方向
There are several future directions for the scientific research of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. One direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, the mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde should be further investigated to better understand its effects on cellular processes. Finally, the synthesis of new derivatives of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde with improved bioactivity and selectivity should be explored.
Conclusion:
In conclusion, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is a versatile compound with several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde could lead to the development of new therapeutic agents for the treatment of cancer and inflammation.
合成方法
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods, including the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid, the oxidation of 2,5-dimethoxytetrahydrofuran with potassium permanganate, and the oxidation of 2,5-dimethoxytetrahydrofuran with lead tetraacetate. The most commonly used method for synthesizing (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with chromic acid in the presence of acetic anhydride to yield (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde.
属性
CAS 编号 |
159551-32-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2S,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
InChI 键 |
QMIGEDXMDGEZSR-ACZMJKKPSA-N |
手性 SMILES |
CO[C@@H]1C[C@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
规范 SMILES |
COC1CC(C(O1)OC)C=O |
同义词 |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5beta)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)
